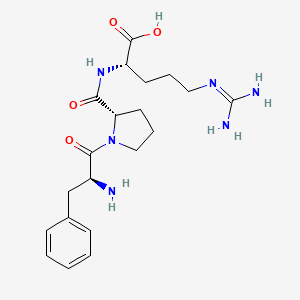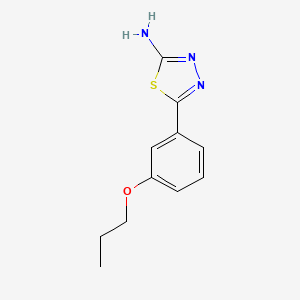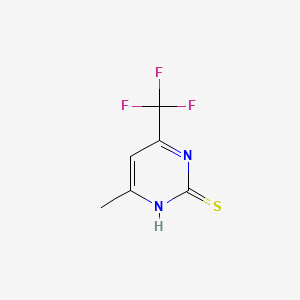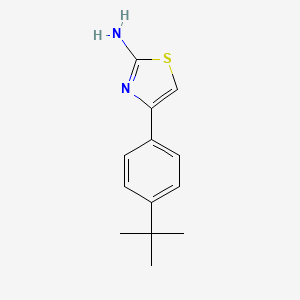
Phenylalanyl-prolyl-arginine
Descripción general
Descripción
Phenylalanyl-prolyl-arginine is a compound that has been evaluated as an alternative anticoagulant to lithium heparin for blood gas and whole-blood electrolyte analyses . It’s not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
The synthesis of substituted d-phenylalanines, which could be a part of Phenylalanyl-prolyl-arginine, has been achieved with a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization . This process is based on stereoselective oxidation and nonselective reduction .Chemical Reactions Analysis
While specific chemical reactions involving Phenylalanyl-prolyl-arginine are not mentioned in the sources, the synthesis process mentioned earlier involves amination and chemoenzymatic deracemization .Aplicaciones Científicas De Investigación
1. Enzyme Assay Development
Phenylalanyl-prolyl-arginine, specifically in the form of L-Prolyl-L-phenylalanyl-L-arginine-alpha-naphthylester (Pro-Phe-Arg-NE), has been utilized in the development of sensitive assays for enzymes like kallikreins. This application is vital in clinical chemistry for detecting enzymes in human urine with high sensitivity. The use of Pro-Phe-Arg-NE enables the detection of minute concentrations of human urinary kallikrein, a significant advancement in enzyme assay methods (Hitomi, Niinobe, & Fujii, 1980).
2. Behavioral and Analgesic Studies
In neurobiological research, peptides like L-phenylalanyl-L-arginine have been investigated for their behavioral and analgesic effects when introduced into the central nervous system of mice. This research is crucial for understanding the central effects of specific peptides and their potential applications in neurological therapies or studies (Mrowiec, Plech, Siemion, & Herman, 1992).
3. Arginine Metabolism Studies
The role of arginine, a key component of phenylalanyl-prolyl-arginine, in various metabolic processes has been extensively studied. Arginine is known for its versatility in cellular functions, contributing to the synthesis of proteins, nitric oxide, urea, polyamines, proline, glutamate, creatine, and agmatine. These studies highlight the importance of arginine in health and disease, providing insights into its metabolic pathways and regulatory mechanisms (Wu & Morris, 1998).
4. Protein Modification Research
Phenylglyoxal, a reagent used for the chemical modification of arginine residues in proteins, has been a subject of research in the context of understanding protein structures and functions. Studies involving the reaction of phenylglyoxal with arginine residues have contributed significantly to the field of protein chemistry, aiding in the elucidation of protein functions and interactions (Takahashi, 1968).
5. Peptide Synthesis Research
The synthesis of peptides containing phenylalanyl-prolyl-arginine, such as L-arginyl-L-prolyl-L-prolyl-glycyl-L-phenylalanyl-L-seryl-L-phenylalanyl-L-arginine, has been a focus in peptide research. This research contributes to the development of novel peptides with potential therapeutic applications and helps in understanding peptide structures and functions (Boissonnas, Guttmann, & Jaquenoud, 1960).
6. Cancer Research
The role of arginine in tumor cell metabolism, particularly in the context of arginine auxotrophy in certain cancers, has been a significant area of research. Understanding the arginine dependence of tumor cells has led to potential therapeutic strategies involving arginine deprivation, offering new avenues in cancer treatment (Patil, Bhaumik, Babykutty, Banerjee, & Fukumura, 2016).
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUPOKHATNSWCY-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylalanyl-prolyl-arginine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)


![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)






